![molecular formula C9H13FO2 B2995491 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1350821-85-0](/img/structure/B2995491.png)

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

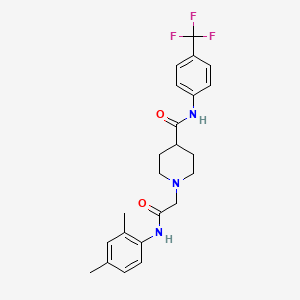

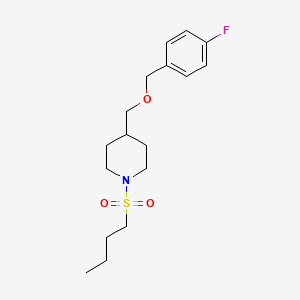

“4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C₉H₁₃FO₂ . It has a molecular weight of 172.09 . This compound is part of the bicyclo[2.2.1]heptane family, which is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid” can be represented by the SMILES notation: O=C(O)C12CCC(CF)(CC1)C2 . This notation indicates the presence of a carboxylic acid group (O=C(O)) and a fluoromethyl group (CF) attached to the bicyclic[2.2.1]heptane structure .科学的研究の応用

Enantioselective Separation and Identification

Török et al. (1998) developed high-performance liquid chromatographic methods for the enantioselective separation and identification of bicyclic β-amino acids, including derivatives related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid. This research is significant for analyzing the enantiomers of these compounds, which is crucial in pharmaceutical and chemical research (Török et al., 1998).

Conformational Studies

Vorberg et al. (2017) investigated the synthesis and crystal structures of certain bicyclo compounds similar to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid. Their research highlighted how these structures can be conformationally locked, aiding in the design of molecules with specific pharmacophoric group orientations (Vorberg et al., 2017).

Chiral Auxiliaries in Synthesis

Ishizuka et al. (1990) achieved a high-yield synthesis of diastereomerically pure derivatives of bicyclo[2.2.1]heptane carboxylic acids, potentially useful as chiral auxiliaries. This research is critical for developing asymmetric synthetic methods in chemistry (Ishizuka et al., 1990).

Application in Organocatalytic Reactions

Armstrong et al. (2009) prepared 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a compound related to 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, and assessed its catalytic potential in aldol reactions. This study contributes to the field of organocatalysis, important in green chemistry (Armstrong et al., 2009).

Mass Spectrometry and Stereochemical Analysis

Curcuruto et al. (1991) studied the mass spectrometric behavior of stereoisomeric mono- and di-substituted norbornanes, similar to the 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, to characterize the stereoisomers. This research is significant in analytical chemistry for identifying and characterizing stereoisomeric compounds (Curcuruto et al., 1991).

Synthesis of Alicyclic Polyimides

Matsumoto (2001) explored the synthesis of fully alicyclic polyimides using bicyclo[2.2.1]heptane derivatives, indicating potential applications in materials science for developing new polymeric materials (Matsumoto, 2001).

特性

IUPAC Name |

4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWBFLQHSMDVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2995424.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)

![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)